molecular formula C12H12ClNO2 B405390 1-(4-chlorobutyl)-1H-indole-2,3-dione CAS No. 83502-69-6

1-(4-chlorobutyl)-1H-indole-2,3-dione

Cat. No.: B405390
CAS No.: 83502-69-6
M. Wt: 237.68g/mol
InChI Key: SKPAHLIBGXSNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobutyl)-1H-indole-2,3-dione is a synthetic derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a dual ketone functionality at positions 2 and 3 of the indole scaffold. The compound features a 4-chlorobutyl substituent at the 1-position of the indole ring, which introduces steric bulk and lipophilicity.

Properties

CAS No.

83502-69-6

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68g/mol

IUPAC Name

1-(4-chlorobutyl)indole-2,3-dione

InChI

InChI=1S/C12H12ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-2,5-6H,3-4,7-8H2

InChI Key

SKPAHLIBGXSNHC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Positional Variations in Substituents

  • 1-(4-Chlorobenzyl)-1H-indole-2,3-dione (CAS 26960-66-7): This derivative replaces the 4-chlorobutyl chain with a 4-chlorobenzyl group.
  • 1-(2-Bromoethyl)-1H-indole-2,3-dione (CAS 4290-78-2) : The shorter bromoethyl chain reduces steric hindrance compared to the chlorobutyl group, but the bromine atom introduces stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Functional Group Modifications

  • Thiosemicarbazone Derivatives (I-TSC, I-MTSC, I-DMTSC) : Substitution at the 3-position with thiosemicarbazone groups (e.g., 3-(N-methylthiosemicarbazone)) introduces chelating properties, enabling metal-binding activity. This contrasts with the diketone functionality of 1-(4-chlorobutyl)-1H-indole-2,3-dione, which is more reactive in cycloaddition or condensation reactions .
  • 5-Fluoro/Trifluoromethoxy Derivatives : Substitution at the 5-position of the indole ring (e.g., 5-fluoro or trifluoromethoxy groups) enhances electronegativity, influencing HOMO-LUMO gaps and chemical reactivity. For example, 5-fluoro derivatives exhibit lower energy gaps (1.5–2.0 eV) compared to unsubstituted isatin analogs, increasing their electrophilicity .

Antiprotozoal and Cytotoxic Activity

  • Bis-{5-methyl-1-(1-ethyl-but-2-ynyl)-1H-indole-2,3-dione} piperazine (5d): This dimeric compound demonstrated moderate activity against T. foetus (IC₅₀ = 12 µM) and low cytotoxicity in PC-3 cells. The ethynyl group may enhance membrane permeability, but the dimeric structure could limit bioavailability compared to monomeric 1-(4-chlorobutyl) derivatives .
  • 1-Methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazones: These compounds showed nanomolar IC₅₀ values (70–90 nM) for IL-1R inhibition, attributed to the trifluoromethoxy group’s electron-withdrawing effects and thiosemicarbazone’s metal-binding capacity. The 4-chlorobutyl derivative’s activity would depend on its ability to mimic these electronic and steric features .

Enzyme Inhibition

  • Isatin-Thiosemicarbazones: Derivatives like I-MTSC act as α-glucosidase inhibitors (IC₅₀ = 3.2 µM), leveraging the thiosemicarbazone moiety’s hydrogen-bonding capacity. The 4-chlorobutyl group’s lack of hydrogen-bond donors may reduce efficacy in such targets but could improve selectivity for other enzymes .

Physicochemical and Computational Data

  • For example: this compound: logP ≈ 3.1 (predicted) 1-(4-Chlorobenzyl)-1H-indole-2,3-dione: logP ≈ 2.8
  • HOMO-LUMO Gaps :
    • 5-Chloro-1-(trimethylsilyl)-1H-indole-2,3-dione: 1.8 eV (high reactivity)
    • Unsubstituted isatin: 3.2 eV

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